molecular formula C9H7NO2S2 B160318 Acetic acid, (2-benzothiazolylthio)- CAS No. 6295-57-4

Acetic acid, (2-benzothiazolylthio)-

Cat. No. B160318
CAS RN: 6295-57-4
M. Wt: 225.3 g/mol
InChI Key: ZZUQWNYNSKJLPI-UHFFFAOYSA-N
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Description

“Acetic acid, (2-benzothiazolylthio)-”, also known as 2-Benzothiazolylthio)acetic acid (2BTA), is a cytostatic agent that inhibits protein synthesis . It binds to the ribosomes and prevents the formation of polypeptide chains, thereby inhibiting translation .


Synthesis Analysis

The synthesis of (2-BENZOTHIAZOLYLTHIO)ACETIC ACID involves the reaction of Bromoacetic acid and 2-Mercaptobenzothiazole . The reaction conditions include the use of potassium hydroxide in ethanol at 20°C for 3 hours .


Molecular Structure Analysis

The molecular formula of (2-benzothiazolylthio)acetic acid is C9H7NO2S2 . Its molecular weight is 225.28 .


Physical And Chemical Properties Analysis

(2-benzothiazolylthio)acetic acid is a solid at 20°C . It has a melting point of 156.0 to 160.0°C . It is insoluble in water .

Scientific Research Applications

Synthesis Techniques

  • Ultrasonic Irradiation and Phase Transfer Catalysis : A technique involving ultrasonic irradiation and phase transfer catalysis has been developed for synthesizing benzothiazolylthio carboxylic acids, including (2-benzothiazolylthio) acetic acid. This method offers advantages such as mild conditions, simple operation, and high yield (Song Yongbo, 2011).

Chemical Synthesis and Applications

  • 1,3,4-Oxadiazoles Synthesis : Derivatives of (2-benzothiazolylthio)acetic acid have been utilized to synthesize a series of 2,5-substituted 1,3,4-oxadiazoles. This process involves various chemical reactions including cyclodehydration and nucleophilic substitution, indicating the versatility of (2-benzothiazolylthio)acetic acid in chemical synthesis (V. I. Kelarev et al., 2000).

Biochemical Studies

  • Inhibitor of Triosephosphate Isomerase : 3-(2-Benzothiazolylthio)-propanesulfonic acid, a derivative of benzothiazole, has been reported as a selective inhibitor of triosephosphate isomerase from Trypanosoma cruzi, indicating potential biomedical applications (N. Hassan et al., 2010).

Pharmaceutical Research

  • Analgesic Activity : Compounds derived from benzothiazol-2-yl acetic acid have been studied for their analgesic properties, showing significant efficacy in various tests. This highlights the potential of such derivatives in developing new analgesic drugs (Z. Kaplancıklı et al., 2012).

Antitubercular Agents

  • Antitubercular Activity : Derivatives such as amide conjugates of 2-(benzo[d]thiazol-2-ylthio)acetic acid have demonstrated effective antitubercular activity, providing a new avenue for tuberculosis treatment (Fauzia Mir et al., 2014).

Fluorescence and Chemical Sensing

  • Fluorescent Chemical Sensor : A derivative of (2-benzothiazolylthio)-acetic acid has shown selective fluorescence quenching effects with Co2+, indicating its potential as a chemical sensor for specific metal ions (Li Rui-j, 2013).

Safety And Hazards

(2-benzothiazolylthio)acetic acid can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S2/c11-8(12)5-13-9-10-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUQWNYNSKJLPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5064209
Record name 2-(Carboxymethylthio)benzothiazole
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Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803225
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Acetic acid, (2-benzothiazolylthio)-

CAS RN

6295-57-4
Record name 2-(2-Benzothiazolylthio)acetic acid
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Record name 2-(Carboxymethylthio)benzothiazole
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Record name 6295-57-4
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Record name Acetic acid, 2-(2-benzothiazolylthio)-
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Record name 2-(Carboxymethylthio)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5064209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (benzothiazol-2-ylthio)acetic acid
Source European Chemicals Agency (ECHA)
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Record name 2-(2-BENZOTHIAZOLYLTHIO)ACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
OF Bodenstein, JH Fales - 1976 - books.google.com
METHOD To determine the repellency of a compound, a modification of the method of Goodhue and Tissol (6) ³ was used. Ten male and ten female adult cockroaches were placed …
Number of citations: 17 books.google.com
N Ward - 2014 - digital.lib.washington.edu
Freshwater systems provide a unique cross-section of earth processes, linking terrestrial, aquatic, marine, and atmospheric reservoirs. Once thought to be passive pipes connecting …
Number of citations: 0 digital.lib.washington.edu
BA Butt, JC Keller - 1964 - books.google.com
Page 1 2.630 NBAGH No.263 Cop. 4 Materials Evaluated as Insecticides CIRCULATING COPY and Acaricides AGRICULTURE LIBRARY at Brownsville, Tex., September 1955 to June …
Number of citations: 5 books.google.com

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